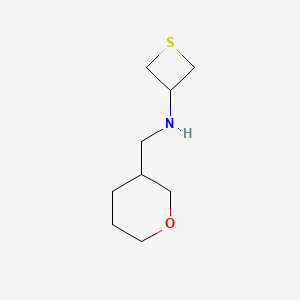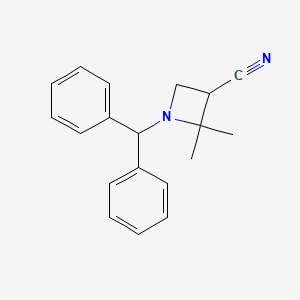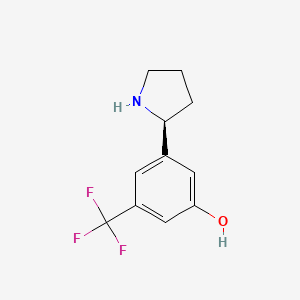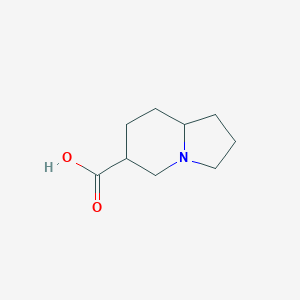
Octahydroindolizine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydroindolizine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H15NO2. It features a carboxylic acid functional group attached to an octahydroindolizine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Octahydroindolizine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, followed by nucleophilic substitution
Major Products: The major products formed from these reactions include esters, amides, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Octahydroindolizine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers for nanoparticles.
Wirkmechanismus
The mechanism of action of octahydroindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic group can coordinate with metal ions or enzymes, influencing their activity. Additionally, the indolizine ring system can interact with biological macromolecules, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Indolizine: Shares the indolizine ring system but lacks the carboxylic acid group.
Pyrrolizidine: Similar structure but with different ring fusion and functional groups.
Quinolizidine: Another related compound with a different nitrogen-containing ring system.
Uniqueness: Octahydroindolizine-6-carboxylic acid is unique due to its combination of the indolizine ring system and the carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6H2,(H,11,12) |
InChI-Schlüssel |
NIMBJLXLLUEFCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(CN2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


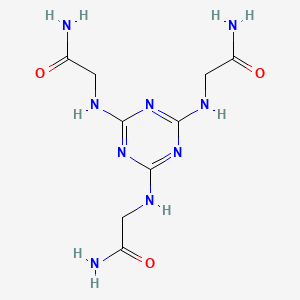



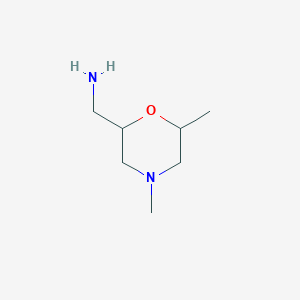
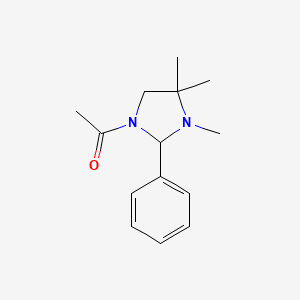
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
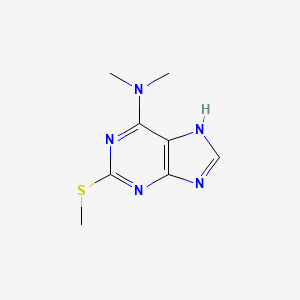
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)
